molecular formula C18H22NO4P B13943992 Di-o-tolyl 4-morpholinephosphonate CAS No. 64039-15-2

Di-o-tolyl 4-morpholinephosphonate

Cat. No.: B13943992
CAS No.: 64039-15-2
M. Wt: 347.3 g/mol
InChI Key: RVYFKHBCERDLRT-UHFFFAOYSA-N
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Description

Di-o-tolyl 4-morpholinephosphonate is an organophosphorus compound that features a phosphonate group bonded to a morpholine ring and two o-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-o-tolyl 4-morpholinephosphonate can be synthesized through the reaction of di-o-tolylchlorophosphine with morpholine in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants to around 70°C and using a solvent like tetrahydrofuran to facilitate the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Di-o-tolyl 4-morpholinephosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Di-o-tolyl 4-morpholinephosphonate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of di-o-tolyl 4-morpholinephosphonate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and copper, which are commonly used in catalysis.

Comparison with Similar Compounds

Similar Compounds

    Di-o-tolylphosphine: Similar structure but lacks the morpholine ring.

    Di-o-tolylphosphinic acid: Contains a phosphinic acid group instead of a phosphonate group.

    Morpholinephosphonate: Lacks the o-tolyl groups.

Uniqueness

Di-o-tolyl 4-morpholinephosphonate is unique due to the presence of both the morpholine ring and the o-tolyl groups, which provide distinct steric and electronic properties. This combination enhances its ability to form stable complexes with metals and participate in a wide range of chemical reactions.

Properties

CAS No.

64039-15-2

Molecular Formula

C18H22NO4P

Molecular Weight

347.3 g/mol

IUPAC Name

4-bis(2-methylphenoxy)phosphorylmorpholine

InChI

InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3

InChI Key

RVYFKHBCERDLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C

Origin of Product

United States

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